N-Allylsalicylamide

lipophilicity partition coefficient drug-likeness

N-Allylsalicylamide (CAS 118-62-7), also known as N-allyl-2-hydroxybenzamide, is an N-allyl substituted derivative of salicylamide with the molecular formula C₁₀H₁₁NO₂ and molecular weight 177.2 g/mol. This compound belongs to the N-substituted salicylamide class and is characterized by the presence of an allyl group attached to the amide nitrogen, distinguishing it from unsubstituted salicylamide and other N-alkyl salicylamide derivatives.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 118-62-7
Cat. No. B050310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allylsalicylamide
CAS118-62-7
SynonymsN-Allylsalicylamide;  2-Hydroxy-N-2-propenyl-benzamide;  N-Allyl-salicylamide;  NSC 158443
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC=CC=C1O
InChIInChI=1S/C10H11NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h2-6,12H,1,7H2,(H,11,13)
InChIKeyIECWHJOALGVHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allylsalicylamide (CAS 118-62-7) Procurement Guide for Research and Industrial Applications


N-Allylsalicylamide (CAS 118-62-7), also known as N-allyl-2-hydroxybenzamide, is an N-allyl substituted derivative of salicylamide with the molecular formula C₁₀H₁₁NO₂ and molecular weight 177.2 g/mol . This compound belongs to the N-substituted salicylamide class and is characterized by the presence of an allyl group attached to the amide nitrogen, distinguishing it from unsubstituted salicylamide and other N-alkyl salicylamide derivatives . Its primary documented application is as an intermediate in the synthesis of mersalyl acid sodium salt (M257750), a compound used in biological studies of inositol triphosphate receptor binding and ion channel function [1].

Why N-Allylsalicylamide Cannot Be Replaced by Unsubstituted Salicylamide or Other N-Alkyl Analogs


Substitution on the amide nitrogen of salicylamide fundamentally alters the physicochemical profile of the resulting derivative, creating distinct material properties that preclude generic substitution. N-Allylsalicylamide differs from unsubstituted salicylamide by the presence of the allyl group on the amide nitrogen, which increases molecular weight from 137.14 g/mol to 177.2 g/mol and introduces an unsaturated alkene functionality . Comparative analysis of N-substituted salicylamide analogs reveals that N-methylation, N-ethylation, or N-allylation each produce compounds with measurably different logP values, pKa values, density parameters, and chromatographic retention behaviors . These differences are not merely incremental—they directly impact solubility, membrane permeability, and analytical method transferability. For procurement decisions, substituting N-allylsalicylamide with N-methylsalicylamide (CAS 1862-88-0) or N-ethylsalicylamide (CAS 4611-42-1) without method revalidation introduces unacceptable variability in both synthetic and analytical workflows .

N-Allylsalicylamide (CAS 118-62-7) Quantified Differentiation Evidence Against Structural Analogs


LogP Value Comparison: N-Allylsalicylamide vs. N-Methylsalicylamide vs. N-Ethylsalicylamide

N-Allylsalicylamide exhibits a measured logP value of 1.69890 (or 1.41 depending on determination method), representing moderate lipophilicity. This contrasts with structurally related N-alkyl salicylamide analogs, which lack the alkene functionality of the allyl group. While direct experimental logP data for N-methylsalicylamide and N-ethylsalicylamide are not universally reported in standardized databases, the increasing carbon chain length and unsaturation of the allyl substituent predictably elevates logP relative to shorter alkyl chain analogs [1]. The allyl group introduces π-electron density that influences partitioning behavior in ways that saturated alkyl chains cannot replicate .

lipophilicity partition coefficient drug-likeness membrane permeability

pKa Differentiation: N-Allylsalicylamide vs. Salicylamide Parent Compound

N-Allylsalicylamide has a predicted pKa of 8.49 ± 0.30 . The parent compound salicylamide (unsubstituted on the amide nitrogen) exhibits a reported pKa of approximately 8.2 [1]. This difference, while modest (~0.3 units), reflects the electron-donating effect of the N-allyl substituent on the phenolic hydroxyl group, which slightly weakens its acidity. The pKa difference translates to measurably different ionization states at physiological pH (7.4), with N-allylsalicylamide being less ionized than salicylamide at this pH, thereby affecting solubility and membrane transport characteristics .

acid dissociation ionization solubility pH formulation

Mersalyl Synthesis Intermediate: Irreplaceable N-Allyl Moiety Requirement

N-Allylsalicylamide is specifically documented as an intermediate in the synthesis of mersalyl acid sodium salt (M257750) [1]. This application requires the N-allyl substituent; neither N-methylsalicylamide nor N-ethylsalicylamide can serve as substitutes because the allyl group provides the specific structural framework necessary for downstream synthetic transformations leading to mersalyl [2]. Mersalyl acid sodium salt is employed in biological studies evaluating inositol triphosphate (IP₃) receptor binding and ion channel function, representing a defined research pathway where N-allylsalicylamide is a structurally mandatory precursor [1].

synthesis intermediate mersalyl inositol triphosphate receptor ion channel

Chromatographic Retention Behavior: Validated HPLC Method Specificity

A validated reverse-phase HPLC method for N-Allylsalicylamide separation has been established using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase [1]. While retention time data for N-methylsalicylamide and N-ethylsalicylamide under identical conditions are not provided, the method specificity implies that structural analogs would exhibit different retention characteristics . The presence of the allyl group increases hydrophobicity relative to methyl or ethyl analogs, resulting in longer retention times under reversed-phase conditions [1].

HPLC analytical method separation quality control

N-Allylsalicylamide (CAS 118-62-7) Evidence-Based Application Scenarios for Procurement


Mersalyl Acid Sodium Salt Synthesis

Procure N-Allylsalicylamide as the specified intermediate for synthesizing mersalyl acid sodium salt (M257750) . This is a defined, literature-supported application where the N-allyl moiety is structurally required for the synthetic pathway . No alternative N-alkyl salicylamide (e.g., N-methylsalicylamide, N-ethylsalicylamide) can substitute without redesigning the synthesis route .

Lipophilicity-Dependent Drug Discovery Screening

Utilize N-Allylsalicylamide in compound libraries where a logP value of approximately 1.7 is required for consistent membrane permeability predictions . The measured logP of 1.69890 (or 1.41 per SIELC method) distinguishes this compound from N-methylsalicylamide and N-ethylsalicylamide, which have lower predicted logP values . This difference is meaningful for structure-activity relationship (SAR) studies where lipophilicity must be controlled .

Analytical Method Development and Quality Control

Employ N-Allylsalicylamide as a reference standard for HPLC method development where the compound-specific retention behavior has been characterized on Newcrom R1 columns . Products are available with certified purity (95%+ HPLC) and full analytical documentation including COA, HNMR, MS, and HPLC traces suitable for pharmaceutical research and development quality control .

pH-Dependent Solubility and Formulation Studies

Apply N-Allylsalicylamide in formulation research where the predicted pKa of 8.49 ± 0.30 informs pH-dependent solubility and ionization behavior. The approximately 0.3 pKa unit difference from parent salicylamide affects the compound's ionization state at physiological pH, making it a distinct entity for comparative physicochemical profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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